REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([CH:8]=[CH:9][N+:10]([O-])=O)[CH:5]=[CH:4][C:3]=1[C:13]([F:16])([F:15])[F:14].Cl[Si](C)(C)C.[Li+].[BH4-]>C1COCC1>[F:1][C:2]1[CH:7]=[C:6]([CH2:8][CH2:9][NH2:10])[CH:5]=[CH:4][C:3]=1[C:13]([F:15])([F:16])[F:14] |f:2.3|
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)C=C[N+](=O)[O-])C(F)(F)F
|
Name
|
|
Quantity
|
10.328 g
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
[Li+].[BH4-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 72 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1C(F)(F)F)CCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.46 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |